4-Amino-2-(benzylthio)-6-chloropyrimidine
Overview
Description
2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is a heterocyclic compound that contains a pyrimidine ring substituted with a benzylsulfanyl group at the 2-position, a chlorine atom at the 6-position, and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Chlorination: The introduction of the chlorine atom at the 6-position can be achieved through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The amine group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and HIV-1 reverse transcriptase
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example:
HIV-1 Reverse Transcriptase Inhibition: It inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the synthesis of viral DNA.
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanyl-4,6-dichloropyrimidine: Similar structure but with an additional chlorine atom at the 4-position.
2-Benzylsulfanyl-6-methylpyrimidin-4-ylamine: Similar structure but with a methyl group instead of a chlorine atom at the 6-position.
Uniqueness
2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to inhibit both CDKs and HIV-1 reverse transcriptase makes it a valuable compound for medicinal chemistry research .
Biological Activity
4-Amino-2-(benzylthio)-6-chloropyrimidine (chemical formula: C11H10ClN3S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is classified as a pyrimidine derivative and has shown potential in various therapeutic applications, including anti-inflammatory and anti-cancer properties. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anti-Cancer Activity
The compound exhibits notable anti-tumor properties. Studies have revealed that it can induce apoptosis in various cancer cell lines, including triple-negative breast cancer and glioblastoma multiforme. For instance, in a study evaluating its effects on human cancer cells, this compound was found to block cell cycle progression at lower concentrations (20 μM) and induce apoptosis at higher concentrations (30–50 μM) . The compound's mechanism includes upregulating cell cycle inhibitors such as p21 and p27, thereby hindering tumor growth.
Anti-Angiogenic Activity
Additionally, this compound has been investigated for its anti-angiogenic properties. Angiogenesis is a critical process in tumor growth and metastasis. Research indicates that this compound can inhibit angiogenesis by affecting endothelial cell proliferation and migration, which are essential for new blood vessel formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of various kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cellular proliferation and enhanced apoptosis in cancer cells.
Toxicity and Safety
While this compound shows promising biological activities, toxicity studies indicate that it can exhibit adverse effects at high doses. It is essential to conduct thorough toxicity assessments before clinical applications to ensure safety in therapeutic use.
Applications in Scientific Research
The versatility of this compound extends to several fields:
- Drug Discovery : It serves as a lead compound for developing new anti-cancer and anti-inflammatory drugs.
- Medicinal Chemistry : The compound's structural characteristics make it an attractive candidate for synthesizing novel derivatives with enhanced biological activities.
- Chemical Biology : It can be used as a probe to study various biological processes and mechanisms involved in disease progression .
Current Research Trends
Ongoing research focuses on:
- Combination Therapies : Investigating the efficacy of this compound when used alongside other therapeutic agents.
- Mechanistic Studies : Understanding the detailed mechanisms underlying its anti-cancer and anti-inflammatory effects.
- Pharmacokinetics : Exploring the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound to optimize its therapeutic use .
Case Studies
Several studies have documented the efficacy of this compound:
Properties
IUPAC Name |
2-benzylsulfanyl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXUPUULSWTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244368 | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99983-92-3 | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.